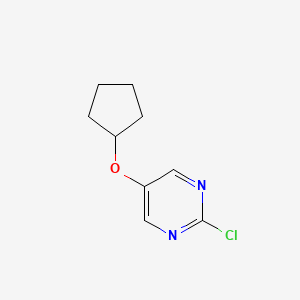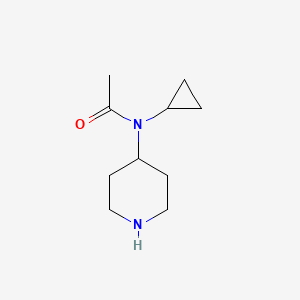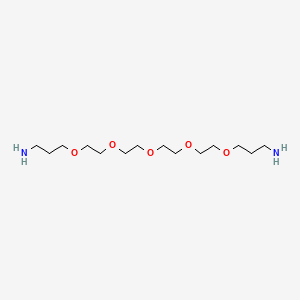
6-Ethynylisoquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimalarial Drug Development : 6-Ethynylisoquinoline derivatives, like 8-aminoquinolines, have been pivotal in the fight against malaria. These compounds have led to significant advancements in malaria therapy, particularly for latent forms of the disease. However, challenges such as hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients remain a concern (Baird, 2019).
Antibacterial Applications : Isoquinoline derivatives show promising antibacterial activities. A study on the structure-activity relationships of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrated significant activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Antioxidant Research : Ethoxyquin, a related compound, has been widely studied for its antioxidant properties. It is used in animal feed to prevent lipid peroxidation and has implications for human exposure through the food chain (Blaszczyk et al., 2013).
Neuroprotection and Neurodegeneration : Research on derivatives of ethoxyquin, like 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline, has shown potential for treating neurodegenerative diseases. These compounds have shown effectiveness in various in vitro and in vivo models of oxidative stress-mediated cellular degeneration (Lockhart et al., 2001).
Cytotoxicity and Genotoxicity Studies : Ethoxyquin's cytotoxicity and genotoxicity have been explored, highlighting potential adverse effects and the need for further investigation into safer alternatives (Blaszczyk & Skolimowski, 2015).
Cancer Research : Research into 1,2-Dihydroisoquinolines, which share a structural similarity with 6-Ethynylisoquinoline, has shown promising results in inhibiting HIV-1 integrase, a key enzyme in the HIV replication cycle. This research opens up new possibilities for HIV treatment (Tandon et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
6-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAVHAJIBKHAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728454 | |
| Record name | 6-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynylisoquinoline | |
CAS RN |
1015070-57-1 | |
| Record name | 6-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)
![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)


![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)

![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)